molecular formula C12H7BrF2N2O B2923253 5-bromo-N-(2,4-difluorophenyl)nicotinamide CAS No. 388571-58-2

5-bromo-N-(2,4-difluorophenyl)nicotinamide

Cat. No. B2923253
CAS RN: 388571-58-2
M. Wt: 313.102
InChI Key: ISYRCJPTGVKDPZ-UHFFFAOYSA-N
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Description

5-bromo-N-(2,4-difluorophenyl)nicotinamide (5-Br-N-DFPNA) is an important small molecule that has been studied extensively for its applications in medicine, biochemistry, and physiology. 5-Br-N-DFPNA is an organobromide compound that has a wide range of uses in the laboratory and in clinical research. It is a derivative of nicotinamide, a form of vitamin B3, and has been found to have a number of important biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. 5-Br-N-DFPNA is also used as a fluorescent probe for the detection of various metabolites and other small molecules. The purpose of

Scientific Research Applications

Supramolecular Chemistry

Nicotinamide derivatives, including structures similar to 5-bromo-N-(2,4-difluorophenyl)nicotinamide, have been used in the synthesis of copper(II) complexes with supramolecular arrangements. These complexes exhibit diverse coordination geometries and demonstrate the ability of nicotinamide to act as a supramolecular reagent, forming hydrogen-bonded coordination chains and networks. Such compounds have implications in material science and molecular engineering (Halaška et al., 2016).

OLED Materials

5-bromo-N-(2,4-difluorophenyl)nicotinamide has been synthesized through a one-pot method combining Suzuki-Miyaura coupling and cyano hydrolysis reactions. This compound serves as a ligand material for blue phosphorescent OLED dopants, highlighting its potential in the development of advanced electronic and photonic devices (Zhou Yuyan, 2014).

Fluorescent Biological Coenzymes

A fluorescent analog of nicotinamide adenine dinucleotide (NAD+), crucial for cellular metabolism and energy production, has been synthesized to study intramolecular interactions and enzymatic hydrolysis. Such analogs can be used to probe metabolic processes and enzyme activities in biological research (Barrio et al., 1972).

Synthesis and Characterization

The synthesis process of nicotinamide derivatives, including the step-by-step synthesis of 5-bromo-nicotinonitrile, highlights the chemical transformations and conditions necessary to produce such compounds. This information is critical for researchers looking to synthesize similar compounds for various applications, ranging from medicinal chemistry to material science (Chen Qi-fan, 2010).

properties

IUPAC Name

5-bromo-N-(2,4-difluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2N2O/c13-8-3-7(5-16-6-8)12(18)17-11-2-1-9(14)4-10(11)15/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYRCJPTGVKDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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